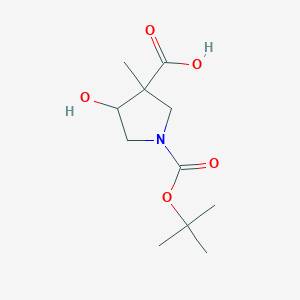

1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpyrrolidine-3-carboxylic acid

Description

1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpyrrolidine-3-carboxylic acid is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a hydroxyl group at the 4-position, and a methyl substituent at the 3-position, alongside a carboxylic acid moiety. The Boc group enhances stability during synthetic processes, while the hydroxyl and methyl groups influence solubility, reactivity, and intermolecular interactions. Such compounds are pivotal in medicinal chemistry as intermediates for peptidomimetics, protease inhibitors, and chiral building blocks .

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-10(2,3)17-9(16)12-5-7(13)11(4,6-12)8(14)15/h7,13H,5-6H2,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFNWGXIKVWFIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC1O)C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpyrrolidine-3-carboxylic acid (often abbreviated as Boc-4-hydroxy-3-methylpyrrolidine) is a compound that has garnered interest due to its potential biological activities. This article explores its structure, synthesis, and biological properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 245.27 g/mol

- CAS Number : 1935392-13-4

The presence of the tert-butoxycarbonyl (Boc) group plays a significant role in its stability and reactivity, particularly in organic synthesis and medicinal chemistry.

The biological activity of Boc-4-hydroxy-3-methylpyrrolidine primarily stems from its interaction with various biological targets. Research indicates that compounds containing pyrrolidine rings can exhibit diverse pharmacological effects, including:

- Inhibition of Enzymes : Pyrrolidine derivatives are often evaluated for their ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that modifications in the pyrrolidine structure can lead to selective inhibition of sphingosine kinases (SphK1 and SphK2), which are critical in regulating sphingosine-1-phosphate (S1P) levels in cells .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of Boc derivatives. In vitro assays demonstrated that certain pyrrolidine-based compounds could significantly reduce cell viability in various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

Case Studies

- Sphingosine Kinase Inhibition : A study reported the synthesis of several guanidine-based inhibitors bearing a pyrrolidine scaffold, demonstrating significant selectivity towards SphK2 over SphK1. The structure–activity relationship (SAR) analysis revealed that modifications at the 4-position of the pyrrolidine ring influenced inhibitory potency .

- Antitumor Activity : In another investigation, Boc-pyrrolidine derivatives were tested against human histiocytic lymphoma cells (U937). The results indicated a dose-dependent decrease in S1P levels, correlating with reduced cell viability and increased apoptosis markers .

Data Table: Biological Activities of Boc-Pyrrolidine Derivatives

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

Key differences arise from substituents on the pyrrolidine/piperidine rings and their impact on properties:

Table 1: Structural and Functional Comparisons

Analysis :

- Hydroxyl vs. Methyl/Phenyl : The hydroxyl group in the target compound enhances water solubility and enables hydrogen bonding, critical for biological interactions. In contrast, 4-methyl () and 4-phenyl () derivatives exhibit increased hydrophobicity, favoring lipid membrane penetration .

- Ring Size : Piperidine derivatives (6-membered ring, ) have reduced ring strain and altered conformational flexibility compared to pyrrolidines (5-membered ring), affecting binding to biological targets .

- Aromatic vs.

Q & A

Q. What are the key synthetic strategies for 1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpyrrolidine-3-carboxylic acid, and how is stereochemical control achieved?

The synthesis typically involves:

- Pyrrolidine ring formation : Cyclization of amino acid precursors or reductive amination of ketones.

- Boc protection : Introduction of the tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, TEA) to protect the amine .

- Hydroxylation and methylation : Hydroxyl groups are introduced via oxidation (e.g., mCPBA) or enzymatic catalysis, while methyl groups are added through alkylation (e.g., methyl iodide) or asymmetric hydrogenation .

- Stereochemical control : Chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., Ru-BINAP complexes) ensure enantioselectivity. Purification via chiral HPLC or crystallization resolves diastereomers .

Q. How is the tert-butoxycarbonyl (Boc) protecting group utilized in the synthesis of this compound, and what are the conditions for its removal?

The Boc group protects the pyrrolidine nitrogen during multi-step synthesis, preventing unwanted side reactions. It is stable under basic and nucleophilic conditions but is cleaved under acidic conditions (e.g., TFA in DCM or HCl in dioxane) . Deprotection kinetics should be monitored via TLC or LC-MS to avoid over-acidification, which could degrade the hydroxyl or carboxylic acid groups.

Q. What spectroscopic methods are most effective for characterizing the structure and purity of this compound?

- NMR : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry (e.g., coupling constants for axial/equatorial protons) .

- HPLC : Chiral columns (e.g., CHIRALPAK® AD-H) assess enantiomeric excess (>98% purity).

- Mass spectrometry (HRMS or ESI-MS) : Validates molecular weight and fragmentation patterns .

- IR spectroscopy : Identifies carbonyl (Boc, carboxylic acid) and hydroxyl stretches .

Q. What safety precautions should be observed when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of dust/aerosols.

- Storage : Keep in a cool, dry place under nitrogen to prevent hydrolysis of the Boc group .

- First aid : In case of skin contact, wash with water for 15 minutes; consult a physician if irritation persists .

Advanced Research Questions

Q. How does the stereochemistry at the 3- and 4-positions of the pyrrolidine ring influence the compound’s biological activity or reactivity?

Stereochemistry dictates binding affinity to biological targets (e.g., enzymes or receptors). For example:

- (3R,4S) configurations enhance hydrogen bonding with active-site residues in protease inhibitors, while (3S,4R) may reduce activity due to steric clashes .

- Methyl group orientation (axial vs. equatorial) affects ring puckering, altering solubility and metabolic stability. Comparative assays (e.g., IC₅₀ measurements) using diastereomers quantify these effects .

Q. What mechanistic insights explain the formation of the hydroxyl and methyl substituents during synthesis?

- Hydroxylation : Epoxidation of a double bond followed by acid-catalyzed ring-opening generates the hydroxyl group stereoselectively .

- Methylation : Radical-based methods (e.g., TBHP-initiated) or organometallic catalysis (e.g., Pd-mediated cross-coupling) introduce methyl groups without racemization . Competing pathways (e.g., over-alkylation) are minimized by controlling reaction temperature and stoichiometry.

Q. How can computational chemistry aid in predicting the stability and reactivity of this compound under varying conditions?

- DFT calculations : Model transition states for Boc deprotection or hydroxyl group oxidation to predict reaction pathways .

- Molecular dynamics (MD) : Simulate solvent interactions (e.g., water vs. DMSO) to assess hydrolytic stability .

- Docking studies : Predict binding modes to biological targets, guiding SAR optimization .

Q. What strategies can resolve contradictions in reported synthetic yields or stereoselectivity for this compound?

- Reaction optimization : Screen catalysts (e.g., Jacobsen’s catalyst for asymmetric hydroxylation) or solvents (e.g., THF vs. MeCN) to improve yields .

- Additives : Use molecular sieves to scavenge water in Boc protection steps, reducing side-product formation .

- In situ monitoring : Raman spectroscopy tracks reaction progress in real time, identifying bottlenecks (e.g., incomplete cyclization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.